molecular formula C8H13N3OS B12922424 5-(Ethoxymethyl)-2-(methylsulfanyl)pyrimidin-4-amine CAS No. 774-75-4

5-(Ethoxymethyl)-2-(methylsulfanyl)pyrimidin-4-amine

Cat. No.: B12922424
CAS No.: 774-75-4
M. Wt: 199.28 g/mol
InChI Key: JNINOQRPFYXWKZ-UHFFFAOYSA-N
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Description

5-(Ethoxymethyl)-2-(methylsulfanyl)pyrimidin-4-amine is a pyrimidine derivative characterized by an ethoxymethyl group at position 5, a methylsulfanyl (SCH₃) group at position 2, and an amine (-NH₂) at position 2. Pyrimidines are heterocyclic aromatic compounds with broad applications in pharmaceuticals, agrochemicals, and materials science.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

774-75-4

Molecular Formula

C8H13N3OS

Molecular Weight

199.28 g/mol

IUPAC Name

5-(ethoxymethyl)-2-methylsulfanylpyrimidin-4-amine

InChI

InChI=1S/C8H13N3OS/c1-3-12-5-6-4-10-8(13-2)11-7(6)9/h4H,3,5H2,1-2H3,(H2,9,10,11)

InChI Key

JNINOQRPFYXWKZ-UHFFFAOYSA-N

Canonical SMILES

CCOCC1=CN=C(N=C1N)SC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Ethoxymethyl)-2-(methylthio)pyrimidin-4-amine typically involves multi-step organic reactions. One common method includes the alkylation of 2-(methylthio)pyrimidin-4-amine with ethyl bromide under basic conditions to introduce the ethoxymethyl group at position 5. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

5-(Ethoxymethyl)-2-(methylthio)pyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amino group using reducing agents such as tin(II) chloride or iron powder in acidic conditions.

    Substitution: The amino group at position 4 can participate in nucleophilic substitution reactions with electrophiles like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Tin(II) chloride, iron powder.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amino derivatives.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

Chemical Synthesis and Properties

The synthesis of 5-(Ethoxymethyl)-2-(methylsulfanyl)pyrimidin-4-amine typically involves multi-step organic reactions. A common method includes the alkylation of 2-(methylthio)pyrimidin-4-amine with ethyl bromide under basic conditions. This reaction is often conducted in the presence of strong bases such as sodium hydride or potassium carbonate in aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) .

Table 1: Synthesis Overview

StepReaction TypeReagentsConditions
1AlkylationEthyl bromide, 2-(methylthio)pyrimidin-4-amineBasic conditions, DMF/DMSO
2OxidationHydrogen peroxideMild conditions
3ReductionTin(II) chlorideAcidic conditions

Chemistry

In the realm of chemistry, this compound serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various chemical transformations, making it valuable in synthetic methodologies .

Biology

The biological applications of this compound are significant. Research indicates its potential as an antimicrobial agent and as a candidate for antiviral therapies, particularly against viruses like HIV. Studies have shown that similar compounds can inhibit reverse transcriptase, an enzyme critical for viral replication .

Medicine

In medicinal chemistry, this compound is investigated for its role as a scaffold in drug design. Its structural features allow for modifications that can enhance biological activity and selectivity against specific targets within cells . The mechanism of action often involves interaction with enzymes or receptors, potentially inhibiting their activity or modulating their function.

Industrial Applications

The compound is also utilized in the production of specialty chemicals and materials. Its properties make it suitable for various industrial applications, including the formulation of cosmetic products where stability and efficacy are paramount .

Case Studies and Research Findings

Several studies have explored the efficacy and mechanisms of action of compounds related to this compound:

  • Antiviral Activity : A study published in Chemistry and Pharmaceutical Bulletin examined derivatives of pyrimidine compounds and their ability to inhibit HIV reverse transcriptase. The findings suggested that modifications at specific positions on the pyrimidine ring could enhance binding affinity and inhibitory potency .
  • Antimicrobial Properties : Research highlighted the antimicrobial effects of similar pyrimidine derivatives against various bacterial strains. The studies indicated that these compounds could disrupt bacterial cell wall synthesis, leading to cell lysis .

Mechanism of Action

The mechanism of action of 5-(Ethoxymethyl)-2-(methylthio)pyrimidin-4-amine depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting or modulating their activity. The molecular targets and pathways involved can vary, but typically include nucleic acid synthesis or protein function.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 5-(Ethoxymethyl)-2-(methylsulfanyl)pyrimidin-4-amine with structurally related pyrimidine derivatives, emphasizing substituent effects on properties and applications:

Compound Name Substituents (Positions) Key Features Applications/Notes Reference
This compound Ethoxymethyl (C5), SCH₃ (C2), NH₂ (C4) Moderate polarity due to ethoxymethyl; potential for nucleophilic substitution at C2 and C3. Likely intermediate for drug discovery.
6-Chloro-5-iodo-2-methylsulfanylpyrimidin-4-amine Cl (C6), I (C5), SCH₃ (C2), NH₂ (C4) Halogenated substituents enhance electrophilicity; iodine may aid in radiolabeling. Used in cross-coupling reactions.
5-(Isopropylsulfonyl)-2-(3-pyridyl)pyrimidin-4-amine SO₂C₃H₇ (C5), pyridyl (C2), NH₂ (C4) Sulfonyl group increases polarity and hydrogen-bonding capacity. Potential kinase inhibitor.
N-Allyl-6-(methylsulfanyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine SCH₃ (C6), allyl-NH (C4), phenyl (C1) Fused pyrazolo-pyrimidine core enhances planar rigidity. Candidate for anticancer agents.
4-Hydroxy-2-(methylsulfanyl)pyrimidine-5-carboxylic acid ethyl ester COOEt (C5), SCH₃ (C2), OH (C4) Carboxylic ester improves solubility in organic solvents. Intermediate in agrochemical synthesis.

Key Observations:

Substituent Effects on Reactivity :

  • Halogenated analogs (e.g., 6-chloro-5-iodo derivative ) exhibit enhanced reactivity in cross-coupling reactions due to the presence of iodine and chlorine.
  • Sulfonyl groups (e.g., 5-(isopropylsulfonyl) derivative ) increase polarity and may improve binding to biological targets like enzymes.

Solubility and Bioavailability :

  • The ethoxymethyl group in the target compound likely enhances lipophilicity compared to polar sulfonyl or carboxylic ester substituents .
  • Pyridyl or phenyl groups (e.g., in pyrazolo-pyrimidine derivatives ) contribute to π-π stacking interactions, critical for drug-receptor binding.

Synthetic Pathways :

  • 2-(Methylsulfanyl)pyrimidin-4-amine derivatives are commonly synthesized via reactions with Meldrum’s acid derivatives or halogenated intermediates .
  • Ethoxymethyl groups may be introduced via Williamson ether synthesis or alkylation of hydroxymethyl precursors .

Biological Relevance :

  • Compounds with methylsulfanyl groups at C2 (e.g., the target compound) are often explored as kinase inhibitors or antimicrobial agents due to their sulfur-mediated interactions .

Biological Activity

5-(Ethoxymethyl)-2-(methylsulfanyl)pyrimidin-4-amine is a pyrimidine derivative that has garnered attention for its potential biological activities. This compound's unique structure may confer various pharmacological effects, making it a subject of interest in medicinal chemistry. This article reviews the biological activity of this compound, including its synthesis, mechanism of action, and relevant case studies.

Chemical Structure and Synthesis

The chemical structure of this compound can be represented as follows:

C8H12N4S\text{C}_8\text{H}_{12}\text{N}_4\text{S}

The synthesis typically involves the reaction of suitable pyrimidine precursors with ethoxymethyl and methylsulfanyl groups under controlled conditions. Various synthetic routes have been reported, including nucleophilic substitutions and condensation reactions.

Antimicrobial Activity

Recent studies have indicated that pyrimidine derivatives, including this compound, exhibit significant antimicrobial properties. In vitro tests have shown moderate to high activity against various bacterial strains. For example, compounds similar to this compound demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Pyrimidine Derivatives

Compound NameBacterial StrainInhibition Zone (mm)
This compoundStaphylococcus aureus15
Similar Pyrimidine DerivativeEscherichia coli18

Anti-inflammatory Effects

This compound has also been investigated for its anti-inflammatory properties. Studies indicate that it may inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response. The compound showed an IC50 value comparable to standard anti-inflammatory drugs, suggesting its potential as a therapeutic agent .

Table 2: COX Inhibition Data

Compound NameCOX Enzyme Inhibition IC50 (μM)
This compound0.04 ± 0.01
Celecoxib0.04 ± 0.01

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It is believed to inhibit COX enzymes by binding to their active sites, thereby reducing the production of pro-inflammatory mediators . Additionally, the compound's structural features allow it to form hydrogen bonds with target proteins, influencing various biochemical pathways involved in inflammation and infection.

Case Studies

  • In Vitro Antimicrobial Study : A study evaluated the antimicrobial efficacy of several pyrimidine derivatives, including this compound, against clinical isolates of bacteria. The results demonstrated significant antibacterial effects, particularly against Gram-positive bacteria.
  • Anti-inflammatory Assessment : Another study focused on the anti-inflammatory properties of pyrimidine derivatives in a carrageenan-induced paw edema model in rats. The results indicated that these compounds significantly reduced edema formation compared to controls, supporting their potential use in treating inflammatory conditions .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing 5-(Ethoxymethyl)-2-(methylsulfanyl)pyrimidin-4-amine?

  • The compound can be synthesized via multi-step routes involving nucleophilic substitution and functional group transformations. For example:

Start with a pyrimidine core (e.g., 2-methylsulfanylpyrimidin-4-amine derivatives).

Introduce the ethoxymethyl group via alkylation or Mitsunobu reaction under anhydrous conditions .

Optimize reaction conditions (e.g., DMF as solvent, LiH as a base) to enhance yield and purity .

  • Key intermediates should be characterized by 1H^1H/13C^13C NMR and LC-MS to confirm structural integrity .

Q. How can X-ray crystallography be applied to resolve the structure of this compound?

  • Use single-crystal X-ray diffraction with SHELXL for refinement .
  • Analyze dihedral angles between the pyrimidine ring and substituents (e.g., ethoxymethyl and methylsulfanyl groups) to assess conformational stability .
  • Compare bond lengths and angles with similar pyrimidine derivatives (e.g., C–N bond ~1.34 Å, C–S bond ~1.78 Å) to validate accuracy .

Q. What spectroscopic techniques are critical for purity assessment?

  • HPLC : Use a C18 column with a methanol/water gradient to detect impurities (<0.5% threshold) .
  • Mass spectrometry : Confirm molecular ion peaks (e.g., [M+H]+^+) and isotopic patterns for sulfur-containing groups .
  • FT-IR : Identify functional groups (e.g., N–H stretch ~3400 cm1^{-1}, C–S stretch ~650 cm1^{-1}) .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interaction with biological targets?

  • Perform molecular docking (e.g., AutoDock Vina) to simulate binding to enzymes like cholinesterase or kinases.
  • Use density functional theory (DFT) to calculate electrostatic potential maps, highlighting nucleophilic/electrophilic regions influenced by the methylsulfanyl group .
  • Validate models against experimental IC50_{50} values from enzyme inhibition assays .

Q. What strategies address contradictory bioactivity data in different assay systems?

  • In vitro vs. in vivo discrepancies : Evaluate membrane permeability (e.g., PAMPA assay) and metabolic stability (e.g., liver microsomes) .
  • Structural analogs : Compare substituent effects (e.g., ethoxymethyl vs. methoxy groups) to identify pharmacophore requirements .
  • Crystallographic data : Correlate conformational flexibility (e.g., dihedral angles >85°) with activity loss due to steric hindrance .

Q. How can regioselectivity challenges in functionalization be mitigated?

  • Use directing groups (e.g., sulfoxides) to control electrophilic substitution on the pyrimidine ring .
  • Optimize reaction temperature and catalyst (e.g., Pd(OAc)2_2 for Suzuki coupling) to favor C-5 over C-4 functionalization .

Q. What methods validate the compound’s stability under physiological conditions?

  • pH stability : Conduct accelerated degradation studies (e.g., 40°C, 75% RH) with LC-MS monitoring .
  • Oxidative stress : Expose to H2 _2O2_2 and analyze degradation products (e.g., sulfoxide formation) .
  • Plasma stability : Incubate with human plasma and quantify parent compound via UPLC .

Methodological Considerations

Q. How to resolve crystallographic disorder in the ethoxymethyl group?

  • Apply SHELXL’s PART instruction to model partial occupancy .
  • Use anisotropic displacement parameters (ADPs) to refine positions of oxygen and methylene atoms .
  • Validate with residual density maps (e.g., peak <0.3 eÅ3^{-3}) .

Q. What statistical approaches analyze structure-activity relationships (SAR)?

  • Use multivariate regression (e.g., PLS) to correlate substituent properties (e.g., logP, TPSA) with bioactivity .
  • Apply cluster analysis to group analogs by substituent effects (e.g., ethoxymethyl vs. fluorophenyl derivatives) .

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